1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one
Overview
Description
1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one is a complex organic compound that features a unique structure combining a furan ring, a tetrahydroquinoline moiety, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroquinoline core, which can be synthesized via a Povarov reaction involving an aniline derivative, an aldehyde, and an alkene. The furan ring can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The tetrahydroquinoline moiety can be reduced to a fully saturated quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Saturated quinoline derivatives.
Substitution: Halogenated furan and quinoline derivatives.
Scientific Research Applications
1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and quinoline moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. Its multi-functional nature makes it a versatile compound for diverse applications in research and industry.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-6-7-14-13(10-12)16(20-8-2-5-18(20)21)11-15(19-14)17-4-3-9-22-17/h3-4,6-7,9-10,15-16,19H,2,5,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSCNXBLLONPBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CC2N3CCCC3=O)C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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